molecular formula C19H21ClN2O B13436960 11-Hydroxy Dihydro Desloratadine

11-Hydroxy Dihydro Desloratadine

Cat. No.: B13436960
M. Wt: 328.8 g/mol
InChI Key: PNIZZWNERIIQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxy Dihydro Desloratadine is a chemical compound of interest in scientific research, particularly in the study of the metabolism and pharmacokinetics of second-generation antihistamines. As a potential metabolite or analog of Desloratadine, which is a potent, selective, peripheral H1-receptor antagonist (inverse agonist) , this compound can be a valuable tool for investigating drug metabolism pathways . Desloratadine itself is known to be metabolized to 3-hydroxydesloratadine, and studies of related structures like this compound help researchers understand the complex biotransformation of tricyclic antihistamines . Researchers may utilize this compound in in vitro assays to explore its binding affinity and functional activity on histamine receptors, to elucidate structure-activity relationships (SAR), and to identify and characterize the enzymes involved in its synthesis and degradation . Its primary research value lies in preclinical pharmacological and metabolic studies, aiding in the understanding of the disposition and behavior of similar pharmaceutical agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol

InChI

InChI=1S/C19H21ClN2O/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-22-18(13)19(17,23)15-7-10-21-11-8-15/h1-2,5-6,9,12,15,21,23H,3-4,7-8,10-11H2

InChI Key

PNIZZWNERIIQQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O

Origin of Product

United States

Identification and Structural Characterization of 11 Hydroxy Dihydro Desloratadine

Discovery and Initial Detection as a Biotransformation Product

While extensively documented as a process-related impurity in the manufacturing of Desloratadine (B1670295), information regarding the discovery and initial detection of 11-Hydroxy Dihydro Desloratadine as a direct biotransformation product in humans is not widely available in the public domain. The primary metabolic pathway for Desloratadine involves hydroxylation to form 3-hydroxydesloratadine (B129375), which is its major active metabolite. Other metabolites, such as 5-hydroxy desloratadine, have also been identified.

The focus of metabolic studies on Desloratadine has largely been on these more abundant metabolites. Therefore, this compound is more prominently recognized and controlled as an impurity that can arise during the synthesis of Desloratadine rather than a significant product of its breakdown in the body. Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of the medication.

Methodologies for Structural Elucidation

The definitive identification and structural confirmation of this compound, particularly as a chemical reference standard, rely on a combination of advanced analytical techniques. Suppliers of this reference material confirm its structure and purity through comprehensive characterization data, which typically includes spectroscopic and spectrometric analyses. clearsynth.comcleanchemlab.com

Spectroscopic Approaches

Spectroscopic methods are fundamental in elucidating the molecular structure of compounds like this compound.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For a compound like this compound, IR spectroscopy would be expected to confirm the presence of the hydroxyl (-OH) group, amine (N-H) groups in the piperidine (B6355638) ring, and the characteristic absorptions of the aromatic and alkyl portions of the structure. While specific spectra for this impurity are not publicly available, the analysis of the parent compound, Desloratadine, reveals characteristic peaks for its functional groups, and similar analysis would be applied to this derivative. researchgate.netsemanticscholar.org

Mass Spectrometry-Based Characterization (e.g., LC-MS, LC-MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules.

¹H NMR and ¹³C NMR: These NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) would reveal the number of different types of protons, their chemical environment, and their proximity to each other. The spectrum would be expected to show distinct signals for the aromatic protons, the protons on the piperidine ring, and the protons of the cyclohepta[b]pyridine core.

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. While commercial suppliers of the this compound reference standard indicate that NMR data is part of the certificate of analysis, the specific spectral data is not publicly accessible. clearsynth.comcleanchemlab.com However, detailed NMR data is available for the parent compound, Desloratadine, which serves as a reference for interpreting the spectra of its derivatives. chemicalbook.com

Chemical Synthesis and Derivatization Strategies for 11 Hydroxy Dihydro Desloratadine

Development of Synthetic Routes for 11-Hydroxylation

The direct 11-hydroxylation of a dihydrodesloratadine precursor presents a significant synthetic challenge. The core structure of desloratadine (B1670295) and its derivatives is a tricyclic system, and achieving regioselective hydroxylation at the 11-position requires precise control over reaction conditions. While the biotransformation of desloratadine in vivo leads to the formation of various hydroxylated metabolites, including the 11-hydroxy derivative, the replication of this specific transformation through chemical synthesis is not well-documented.

Specific Reaction Conditions and Reagents for Hydroxylation

Detailed reaction conditions and specific reagents for the 11-hydroxylation of dihydrodesloratadine are not described in the currently available scientific literature. General methods for the hydroxylation of similar tricyclic systems often involve the use of strong oxidizing agents or enzymatic processes. However, applying these methods to the complex structure of dihydrodesloratadine would likely result in a mixture of products, necessitating complex purification procedures.

Optimization of Synthetic Yields and Purity

Without established synthetic routes, information regarding the optimization of yields and purity for 11-Hydroxy Dihydro Desloratadine is not available. The development of an efficient synthesis would require extensive research into various catalytic systems and reaction conditions to achieve high regioselectivity and conversion rates, followed by the development of robust purification protocols to isolate the desired product in high purity.

Synthesis of Labeled Analogues for Research Purposes

Labeled analogues of drug metabolites are crucial tools in metabolism, pharmacokinetic, and toxicology studies. However, specific methods for the synthesis of radiolabeled or stable isotope-labeled this compound have not been reported in the public domain.

Radiolabeled Synthesis (e.g., 14C, 3H)

The synthesis of ¹⁴C or ³H labeled this compound would likely involve the introduction of the radiolabel in one of the precursor molecules. For instance, a ¹⁴C label could be incorporated into the piperidine (B6355638) ring or the tricyclic core of a desloratadine precursor. Following the assembly of the main carbon skeleton, the challenging 11-hydroxylation step would need to be performed on the radiolabeled intermediate. The handling of radioactive materials and the low scale of such syntheses present additional challenges. A study on the metabolism of loratadine (B1675096) utilized [¹⁴C]loratadine to trace its metabolic fate, which led to the identification of its metabolites, including desloratadine. researchgate.netresearchgate.net A similar approach could theoretically be used to produce labeled this compound through biotransformation, but this does not constitute a direct chemical synthesis.

Stable Isotope Labeled Synthesis (e.g., Deuterium)

The synthesis of deuterium-labeled this compound would follow a similar strategy to radiolabeling, where deuterium (B1214612) atoms are incorporated into a precursor molecule. This could be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions on a suitable intermediate. For example, Desloratadine-d4, where the deuterium atoms are located on the piperidine ring, is commercially available as a stable isotope-labeled internal standard. medchemexpress.com However, the subsequent 11-hydroxylation of this labeled precursor to yield deuterated this compound is not described. The development of such a synthesis would be valuable for quantitative bioanalytical assays using mass spectrometry.

Preparation of Reference Standards for Analytical Applications

This compound is available from various commercial suppliers as a reference standard for analytical and research purposes. These standards are essential for the accurate identification and quantification of this metabolite in biological samples and for quality control during the manufacturing of desloratadine. While the availability of these standards confirms the existence and stability of the compound, the synthetic routes employed by the manufacturers are proprietary and not publicly disclosed.

Enzymatic Pathways and Biotransformation of 11 Hydroxy Dihydro Desloratadine

Elucidation of Enzymes Responsible for 11-Hydroxy Dihydro Desloratadine (B1670295) Formation

The biotransformation of desloratadine to its hydroxylated metabolite is not a straightforward single-enzyme reaction. Instead, it is a sophisticated sequential process involving both Phase I and Phase II drug-metabolizing enzymes, as well as a non-enzymatic step.

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP2C8)

For a long time, the specific enzyme responsible for the 3-hydroxylation of desloratadine remained a puzzle, as in vitro systems like human liver microsomes (HLM) failed to produce this metabolite. nih.gov Groundbreaking research has now definitively identified Cytochrome P450 2C8 (CYP2C8) as the key enzyme catalyzing the 3-hydroxylation of desloratadine. nih.govresearchgate.net However, this action is not direct. It requires an initial modification of the desloratadine molecule.

Studies using chemical inhibitors in cryopreserved human hepatocytes (CHHs) have provided compelling evidence for the role of CYP2C8. Potent and selective inhibitors of CYP2C8, such as gemfibrozil (B1671426) glucuronide, montelukast, and clopidogrel (B1663587) glucuronide, were shown to significantly inhibit the formation of 3-hydroxydesloratadine (B129375) by 73% to 100%. nih.govresearchgate.net Furthermore, a general P450 inhibitor, 1-aminobenzotriazole, almost completely abolished its formation, with an inhibition of 98%. nih.govresearchgate.net The strong correlation (r² of 0.70-0.90) between CYP2C8 marker activity and the rate of 3-hydroxydesloratadine formation across a panel of individual human hepatocytes further solidifies the crucial role of this specific isozyme. nih.govresearchgate.net

Involvement of UDP-Glucuronosyltransferases (UGT) (e.g., UGT2B10)

The critical prerequisite for CYP2C8-mediated hydroxylation is the initial N-glucuronidation of desloratadine. This reaction is catalyzed by UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govnih.gov This was a significant breakthrough in understanding the metabolic pathway. Desloratadine itself is not a direct substrate for CYP2C8; it must first be converted to desloratadine-N-glucuronide. nih.gov

The involvement of UGT2B10 has been confirmed through several lines of evidence. Studies using recombinant UGT enzymes demonstrated the specific involvement of UGT2B10. nih.gov Furthermore, in human liver microsomes fortified with both NADPH and UDP-glucuronic acid, the formation of 3-hydroxydesloratadine was completely inhibited by nicotine (B1678760), a known UGT2B10 inhibitor. nih.gov In contrast, hecogenin, an inhibitor of UGT1A4, had no effect. nih.gov A strong correlation (r² = 0.72) was also observed between the formation of 3-hydroxydesloratadine and a UGT2B10 marker activity in a panel of individual cryopreserved human hepatocytes. nih.gov

Sequential Enzymatic and Non-Enzymatic Reactions

The complete pathway to 3-hydroxydesloratadine is a three-step sequential process:

N-glucuronidation: Desloratadine is first metabolized by UGT2B10 to form desloratadine N-glucuronide. nih.govnih.gov

3-Hydroxylation: This intermediate, desloratadine N-glucuronide, then serves as the substrate for CYP2C8, which hydroxylates it at the 3-position. nih.govnih.gov

Deconjugation: The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide, which releases 3-hydroxydesloratadine. nih.gov

This intricate sequence explains why earlier in vitro studies using systems that lacked the necessary cofactors for both UGT and CYP enzymes were unable to detect the formation of this major metabolite. nih.gov

In Vitro Metabolic Stability and Reaction Phenotyping Studies

To investigate the complex metabolism of desloratadine and identify the enzymes involved, researchers rely on sophisticated in vitro models that can replicate the metabolic environment of the human liver.

Use of Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs. nih.govresearchgate.net While early studies with HLM alone were unsuccessful in producing 3-hydroxydesloratadine, they have been instrumental in elucidating the role of UGT2B10. nih.gov For the formation of 3-hydroxydesloratadine in HLM, the incubation mixture must be fortified with both NADPH (a cofactor for CYPs) and UDP-glucuronic acid (a cofactor for UGTs). nih.govnih.gov

Reaction phenotyping studies using HLM with specific chemical inhibitors have been crucial. nih.gov For instance, the use of nicotine as a UGT2B10 inhibitor in fortified HLM incubations definitively pointed to the involvement of this UGT isoform in the initial step of desloratadine metabolism. nih.gov

In Vitro System Key Findings Cofactors Required Reference
Human Liver Microsomes (HLM)Elucidation of UGT2B10's role in N-glucuronidation.NADPH and UDP-glucuronic acid nih.govnih.gov
Cryopreserved Human Hepatocytes (CHH)Successful formation of 3-hydroxydesloratadine; confirmation of CYP2C8 and UGT2B10 involvement.Endogenous nih.govresearchgate.net

Application of Cryopreserved Human Hepatocytes (CHH)

Cryopreserved human hepatocytes represent a more complete and physiologically relevant in vitro model compared to microsomes because they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. researchgate.netresearchtrends.net The use of CHHs was the key to finally unlocking the mystery of 3-hydroxydesloratadine formation. nih.gov

Based on the available scientific literature, a comprehensive analysis of the chemical compound "11-Hydroxy Dihydro Desloratadine" as specified in the request cannot be provided. The existing body of research primarily focuses on other metabolites of Desloratadine, most notably 3-hydroxydesloratadine.

Scientific investigations into the biotransformation of Desloratadine have identified several hydroxylated metabolites, but "this compound" is not described as a significant metabolite in the referenced studies. The major metabolic pathway extensively studied involves the formation of 3-hydroxydesloratadine. This process is complex, requiring a sequential enzymatic reaction involving both Phase I and Phase II enzymes.

The formation of 3-hydroxydesloratadine from Desloratadine is a unique two-step process. nih.gov Initially, Desloratadine undergoes N-glucuronidation, a Phase II reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govnih.gov This is followed by a Phase I reaction, where the N-glucuronide conjugate is hydroxylated by the cytochrome P450 enzyme CYP2C8. nih.govnih.gov Subsequently, the N-glucuronide is rapidly and non-enzymatically hydrolyzed to yield 3-hydroxydesloratadine. nih.gov

Due to the specific focus of the scientific community on 3-hydroxydesloratadine and other metabolites such as 5- and 6-hydroxydesloratadine researchgate.net, there is a lack of specific data pertaining to "this compound" for the following sections outlined in the request:

Preclinical Pharmacokinetic and Disposition Investigations of 11 Hydroxy Dihydro Desloratadine

Absorption and Distribution Studies in Animal Models

In Vivo Disposition Profiling

No specific in vivo disposition profiling studies for 11-Hydroxy Dihydro Desloratadine (B1670295) were identified. Preclinical research on desloratadine indicates that it is well-absorbed orally and widely distributed in rats, with the highest concentrations found in the pituitary and adrenal glands, lung, liver, spleen, thyroid, and mesenteric lymph nodes. fda.gov

Tissue Distribution Analysis

Specific tissue distribution analyses for 11-Hydroxy Dihydro Desloratadine are not available. Studies on related hydroxylated metabolites of desloratadine (3-OH-DL, 5-OH-DL, and 6-OH-DL) show wide distribution in rats, with notable concentrations in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. nih.govthieme-connect.comthieme-connect.com

Excretion Pathways and Metabolite Profiling in Preclinical Species

Urinary Excretion Analysis

There is no available data detailing the urinary excretion of this compound in preclinical species. For the parent compound, desloratadine, and its other metabolites, studies in humanized-liver mice show that urinary excretion is a notable pathway, with 3-hydroxydesloratadine (B129375) O-glucuronide being a major urinary metabolite. nih.gov In general, approximately 87% of a desloratadine dose is recovered equally in urine and feces as various metabolic products. drugbank.com

Fecal Excretion Analysis

Specific data on the fecal excretion of this compound could not be located. Following oral administration of radiolabelled loratadine (B1675096) to mice, rats, and monkeys, radioactivity was predominantly eliminated in the feces. researchgate.nettandfonline.com Studies in humanized-liver mice identified desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine as major metabolites excreted in the feces. nih.gov

Bile Excretion Studies

No specific bile excretion studies for this compound were found. In studies with radiolabelled loratadine in rats, about 22% of the administered dose was found in the bile over a 48-hour period, indicating that biliary excretion is a significant route of elimination for loratadine and its metabolites. tandfonline.com Qualitatively similar metabolic profiles, including hydroxylated desloratadine metabolites, were observed in the bile of mice, rats, and monkeys. researchgate.net

Molecular Pharmacodynamics and Receptor Interactions of 11 Hydroxy Dihydro Desloratadine

Comparative Pharmacological Potency with Desloratadine (B1670295) and Other Metabolites

Relative Receptor Antagonism Efficacy in Preclinical Models

11-Hydroxy Dihydro Desloratadine is chemically identified as a derivative of Desloratadine, a well-established second-generation antihistamine. clearsynth.com While specific preclinical studies detailing the receptor antagonism efficacy of this compound are not extensively available in published literature, its activity can be inferred by examining its parent compound, Desloratadine, and its major active metabolites. Desloratadine itself is the principal active metabolite of Loratadine (B1675096) and exhibits potent and selective antagonism of the histamine (B1213489) H1 receptor. nih.govdrugbank.com

In preclinical evaluations, Desloratadine demonstrates a significantly higher affinity for the histamine H1 receptor compared to many other antihistamines. nih.gov It is a competitive H1-receptor antagonist, meaning it reversibly binds to the receptor and prevents histamine from binding and eliciting an allergic response. drugbank.comnih.gov The potency of Desloratadine has been shown to be substantially greater than its parent drug, Loratadine. In vitro studies have indicated that Desloratadine is at least 50 times more potent, and in vivo animal models suggest it is approximately 10 times more potent than Loratadine. nih.gov

Given that this compound is primarily documented as an impurity in the synthesis of Desloratadine, it has not been the focus of extensive pharmacodynamic profiling. clearsynth.comontosight.ai Its efficacy would be dependent on how the addition of a hydroxyl group at the 11-position and saturation of the piperidinylidene ring affect the molecule's conformation and ability to bind to the H1 receptor's active site.

Impact of Structural Modifications on Activity

The biological activity of Desloratadine and its analogues is intrinsically linked to their molecular structure. The development from Loratadine to Desloratadine itself represents a critical structural modification that enhances potency.

From Loratadine to Desloratadine: The primary structural difference between Loratadine and Desloratadine is the absence of the N-ethoxycarbonyl group on the piperidine (B6355638) ring in Desloratadine. nih.gov The removal of this group results in Desloratadine, which has a significantly greater affinity for the H1 receptor, suggesting the ethoxycarbonyl moiety is not optimal for receptor binding. jocpr.com

Hydroxylation on the Tricyclic System: The metabolism of Desloratadine to 3-hydroxy desloratadine demonstrates that hydroxylation at the 3-position of the benzo drugbank.comresearchgate.netcyclohepta[1,2-b]pyridine core is a favorable modification. This metabolite retains potent antihistaminic activity, indicating that this part of the molecule can be modified without losing efficacy. nih.gov The synthesis of 3-hydroxy desloratadine has been a subject of research to confirm its structure and evaluate its pharmacological properties. jocpr.comjocpr.com

Modifications at the 11-Position: The structure of this compound features a hydroxyl group at the C-11 position, the carbon atom that forms the exocyclic double bond with the piperidine ring in Desloratadine. This position is a critical component of the pharmacophore. The introduction of a polar hydroxyl group directly at this juncture would significantly alter the electronic and steric properties of the molecule. This modification could interfere with the optimal geometric alignment required for high-affinity binding to the H1 receptor.

N-Substitutions: Studies involving the synthesis of various N-substituted Desloratadine analogues have shown that modifications to the piperidine nitrogen can modulate activity. For instance, the design of analogues with different substituents on the nitrogen has been explored to develop potential third-generation antihistamines with improved activity and safety profiles. nih.gov This highlights the sensitivity of the piperidinylidene portion of the molecule to structural changes.

Advanced Analytical Methodologies for 11 Hydroxy Dihydro Desloratadine

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods for 11-Hydroxy Dihydro Desloratadine (B1670295) are performed in accordance with regulatory guidelines to ensure reliability and accuracy. pharmacompass.com These validation processes typically assess parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability. pharmacompass.com Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the bioanalysis of 11-Hydroxy Dihydro Desloratadine in biological samples. nih.gov Sample preparation is a critical step, with techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) being frequently used to isolate the analyte from complex matrices like human plasma. nih.govnih.govamazonaws.com

LC-MS/MS has become the preferred method for the quantification of this compound in biological fluids due to its high sensitivity and specificity. nih.gov This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Effective chromatographic separation is fundamental for resolving this compound from endogenous plasma components and other potential interferences. Optimization involves the careful selection of the stationary phase (analytical column) and the mobile phase composition. Reversed-phase columns, particularly C8 and C18, are widely used for the analysis of desloratadine and its metabolites. nih.govamazonaws.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate), often run in either isocratic or gradient elution mode to achieve optimal separation and peak shape. nih.govnih.govamazonaws.com

Table 1: Examples of Chromatographic Conditions for this compound Analysis

Stationary Phase (Column) Mobile Phase Flow Rate Run Time Reference
Hypurity Advance (50 x 4.6 mm, 5-μm) Solution A and B (90:10) 1 mL/min 5 min nih.gov
BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm) Acetonitrile and Ammonium Formate (B1220265) (pH 4.3; 5mM) (60:40, v/v) Not Specified 6.50 min researchgate.net
Xbridge C18 (50 mm×4.6 mm, 5 μm) 10 mM Ammonium Formate: Methanol (B129727) (20:80, v/v) 0.7 mL/min Not Specified nih.gov
C18 (2 x 50 mm) Gradient: Methanol with 0.2% Formic Acid (Mobile Phase A) and Water with 0.2% Formic Acid (Mobile Phase B) 250 µL/min 3.5 min amazonaws.com

For the mass spectrometric detection of this compound, electrospray ionization (ESI) in the positive ion mode is commonly utilized. nih.govamazonaws.com The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.govnih.gov The protonated molecular ion [M+H]+ serves as the precursor ion. Optimization of MS parameters such as ion spray voltage, temperature, and collision gas pressure is performed to maximize the signal response for the analyte and its internal standard. nih.gov

Table 2: Mass Spectrometry Parameters for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
This compound (3-OHD) 326.97 274.97 Positive Ion Mode nih.gov
Desloratadine (for comparison) 311.03 259.10 Positive Ion Mode nih.gov
This compound 327.2 275.1 Positive Ion Electrospray amazonaws.com
Desloratadine (for comparison) 311.2 259.1 Positive Ion Electrospray amazonaws.com

The identification of this compound is confirmed by analyzing its fragmentation pattern in the mass spectrometer. The transition from the protonated molecular ion to a specific product ion is characteristic of the compound's structure. For this compound (referred to as 3-hydroxy desloratadine), the precursor ion is observed at m/z 326.97 or 327.2. nih.govamazonaws.com The major product ion is typically found at m/z 274.97 or 275.1. nih.govamazonaws.com This fragmentation likely corresponds to the loss of a specific fragment from the parent molecule, providing a unique signature for its identification and quantification. The formation of mono-hydroxyl derivatives of desloratadine has been noted in biotransformation studies. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is another widely used technique for the analysis of desloratadine and its metabolites, particularly in pharmaceutical dosage forms. nih.govasianpubs.org While generally less sensitive than LC-MS/MS, HPLC-UV/PDA methods offer simplicity and cost-effectiveness for certain applications. asianpubs.org The selection of the detection wavelength is critical for achieving adequate sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. For desloratadine, detection wavelengths are commonly in the range of 241-248 nm. nih.govasianpubs.orgmdpi.com

Table 3: HPLC Methods for the Analysis of Desloratadine and Related Compounds

Stationary Phase (Column) Mobile Phase Detection Retention Time (Desloratadine) Reference
Thermo Scientific BDS Hypersil C18 (250 x 4.60 mm, 5μm) Methanol: 0.025M KH2PO4 (pH 3.50) (85: 15, v/v) PDA at 248 nm 5.08 min nih.gov
RP-C18 (250 mm × 4.6 mm, 5 µm) Acetonitrile: 0.05 M Phosphate Buffer: Methanol (48:45:7 v/v/v) UV at 247 nm 3.5 min asianpubs.org
Hypersil CN (150 mm × 5 mm, 5 µm) Methanol-Acetonitrile-Phosphate Buffer (pH 5.5) (35:35:30, v/v) UV at 241 nm Not Specified mdpi.com
Cyanopropyl-bonded stationary phase Acetonitrile-Water (60 : 40, v/v) UV at 375 nm (after derivatization) Not Specified nih.gov

Ion-pair chromatography is a valuable technique for improving the retention and separation of ionic or highly polar compounds on reversed-phase columns. For the analysis of desloratadine and its related substances, ion-pair reagents are added to the mobile phase. These reagents, such as sodium dodecylsulfate (SDS), form a neutral ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase. nih.govcpu.edu.cn This approach has been successfully used to achieve baseline separation of desloratadine from all its known related compounds. nih.gov Another method utilized an isocratic ion-pair elution on a Purospher® STAR RP-18 column for the determination of loratadine (B1675096) and descarboethoxyloratadine in human plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Sample Preparation Techniques for Biological Matrices

The primary challenge in analyzing this compound in biological samples, such as plasma, is the presence of complex endogenous components like proteins, salts, and lipids. These substances can interfere with analysis, causing what is known as the "matrix effect," which can suppress or enhance the ionization of the target analyte, leading to inaccurate results nih.gov. Therefore, an effective sample preparation step is crucial to isolate the analyte from these interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.gov.

Protein Precipitation is a straightforward and rapid method for sample clean-up. It involves adding an organic solvent, such as methanol or acetonitrile, to the biological sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis. This technique was utilized in the development of a high-performance liquid chromatography (HPLC) method for the simultaneous determination of loratadine and its metabolite, desloratadine, in human plasma nih.gov. While simple, PPT may result in a less clean extract compared to other methods, potentially leading to more significant matrix effects.

Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of this compound (often referred to as 3-hydroxydesloratadine (B129375) or 3-OHD in literature), LLE has been effectively used to extract the analyte from plasma researchgate.netnih.gov.

In one validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, LLE was used to extract both desloratadine and its hydroxylated metabolite from human plasma nih.gov. This method demonstrated high recovery and efficiency. Another study employed ethyl ether for the LLE sample preparation step before LC-MS/MS analysis researchgate.net.

Data sourced from a study quantifying desloratadine in human plasma nih.gov.

Solid-Phase Extraction is a highly selective and efficient sample preparation method that can yield very clean extracts, significantly reducing matrix effects nih.gov. This technique involves passing the sample through a solid sorbent cartridge, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.

An improved LC-MS/MS method for the quantification of desloratadine and this compound (3-OHD) utilized SPE with Oasis HLB cartridges nih.gov. This approach was reported to give "brilliant result" and reduce the matrix effect by up to 80%. The samples were eluted using a mixture of ammonia and methanol (3:97), achieving good recovery for both analytes nih.gov. The high sensitivity achieved with SPE makes it particularly suitable for bioanalytical studies requiring low limits of quantification researchgate.net.

Table 2: Recovery Data using Solid-Phase Extraction

Analyte Average Recovery (%)
Desloratadine 74.6
This compound (3-OHD) 69.3

Data from an LC-MS/MS method for the quantification of Desloratadine and its metabolite in human plasma nih.gov.

Application in Metabolic Profiling and Quantitation Studies

Advanced analytical methods are indispensable for characterizing the metabolic fate of desloratadine and for the precise quantification of its metabolites, including this compound.

Metabolic profiling aims to identify all potential metabolites of a parent drug. The biotransformation of desloratadine involves several enzymatic reactions, with hydroxylation being a key pathway nih.govresearchgate.net. The formation of 3-hydroxydesloratadine is a major metabolic step nih.gov.

Modern metabolite identification workflows heavily rely on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS, LC-MS/MS) researchgate.net. These workflows often incorporate software-assisted platforms to automate data processing and structural elucidation technologynetworks.comwaters.com.

A typical workflow involves:

Data Acquisition: An LC-MS/MS system acquires full scan mass spectra and product ion spectra for all detectable ions in the sample waters.com.

Data Processing: Specialized software compares data from control and post-dose samples to pinpoint potential metabolites. It searches for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation).

Structural Elucidation: The software assists in assigning the site of biotransformation by analyzing the fragmentation patterns in the product ion spectra waters.com. This allows for the confident identification of metabolites like this compound. Integrated platforms can present this information in a "metabolism map view," streamlining the review process waters.com.

For pharmacokinetic assessments and bioequivalence studies, the accurate quantification of this compound in biological samples is essential. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and speed nih.govnih.gov. These methods are typically validated according to regulatory guidelines to ensure their accuracy and precision nih.gov.

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of desloratadine and this compound in human plasma nih.govnih.gov. These methods demonstrate excellent linearity over a specific concentration range and have low limits of quantification, often in the picogram per milliliter (pg/mL) range.

Table 3: Summary of Validated Quantitative LC-MS/MS Methods for this compound (3-OHD)

Linear Range LLOQ Accuracy (% Nominal) at LLOQ Precision (%CV) at LLOQ Reference
100 - 11,000 pg/mL 100 pg/mL 99.9% 5.1% nih.gov
0.050 - 6.0 ng/mL 0.050 ng/mL Not Specified <15% nih.gov
0.05 - 10 ng/mL 0.05 ng/mL Not Specified Not Specified researchgate.net

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

These validated methods have been successfully applied to analyze plasma samples from clinical studies, providing crucial data for evaluating the pharmacokinetic profiles of desloratadine preparations nih.gov.

Computational and Theoretical Approaches to 11 Hydroxy Dihydro Desloratadine Research

In Silico Prediction of Metabolic Sites and Metabolite Structures

Predicting the metabolic pathways of a compound is crucial for understanding its efficacy and potential for drug-drug interactions. news-medical.net In silico tools offer a rapid and cost-effective means to identify likely sites of metabolism and the resulting metabolite structures. news-medical.net For Desloratadine (B1670295), metabolism is a key aspect of its clinical profile, with its major human metabolite being 3-hydroxydesloratadine (B129375). nih.govresearchgate.net The formation of this metabolite involves a complex sequence of reactions including N-glucuronidation by UGT2B10 and subsequent hydroxylation by CYP2C8. nih.gov

Computational models can predict the susceptibility of different sites on the 11-Hydroxy Dihydro Desloratadine molecule to enzymatic attack by various cytochrome P450 (CYP) isoforms and other metabolic enzymes. news-medical.net These models use large datasets of known metabolic transformations to learn the chemical motifs prone to oxidation, reduction, hydrolysis, and conjugation.

In recent years, deep learning and other machine learning approaches have significantly advanced the accuracy of metabolism prediction. nih.gov These algorithms can learn complex, non-linear relationships between a molecule's structure and its metabolic lability. By analyzing vast amounts of experimental data, deep learning models can predict which atoms in a molecule are most likely to be metabolized. For this compound, a deep learning model could be trained on a database of similar compounds to predict its metabolic profile, offering insights that surpass traditional expert-based systems.

Quantum chemical (QC) calculations provide a physics-based approach to understanding metabolic reactions. These methods can calculate the activation energies for various potential metabolic pathways, thereby predicting the most likely routes of biotransformation. For instance, QC calculations could be employed to compare the energetics of hydroxylation at different positions on the this compound structure. A study on Desloratadine derivatives utilized quantum chemical calculations to optimize molecular geometries and understand their electronic properties, which are crucial for predicting reactivity. imust.edu.cn This same approach can be applied to determine the most energetically favorable metabolic transformations for this compound.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Understanding how a ligand interacts with its biological target is fundamental to drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions at an atomic level. mdpi.com Desloratadine is a potent antagonist of the histamine (B1213489) H1 receptor, and its binding mode has been a subject of interest. nih.govdrugbank.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of the H1 receptor. The scoring functions used in docking programs estimate the binding affinity for different poses. Studies on Desloratadine have identified key interactions within the H1 receptor's binding pocket. nih.gov For example, a conserved salt bridge with the residue D1073.32 is crucial for the binding of many H1 receptor ligands. nih.gov Docking simulations of this compound would explore how its additional hydroxyl group and the saturation of the dihydro-benzo-cyclohepta-pyridine ring affect these critical interactions.

A representative table of software commonly used for such simulations is provided below.

Table 1: Software for Molecular Docking and Dynamics Simulations
Software Application Reference
GROMACS Molecular Dynamics mdpi.com
AMBER Molecular Dynamics mdpi.com
NAMD Molecular Dynamics mdpi.com
CHARMM Molecular Dynamics mdpi.com
Gold Molecular Docking mdpi.com
AutoDock Molecular Docking nih.gov

Molecular dynamics simulations provide insights into the dynamic nature of ligand-protein complexes over time. mdpi.com An MD simulation of this compound bound to the H1 receptor could reveal the stability of the binding pose predicted by docking. vsu.ru It would also show how the ligand and receptor adapt to each other's presence, including movements of side chains in the binding pocket and conformational changes in the ligand itself. imust.edu.cn These simulations are computationally intensive but offer a more realistic picture of the binding event than static docking poses. The stability of the compound itself in biological matrices can also be assessed, as has been done for other 11-hydroxy metabolites, albeit in different molecular contexts. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate specific structural features of a molecule with its biological activity. collaborativedrug.compatsnap.com By systematically modifying a chemical structure and observing the effects on its activity, researchers can build models that guide the design of more potent and selective drugs. researchgate.netnih.gov The transformation of Desloratadine to this compound is an example of a structural modification that would be explored in an SAR study.

The introduction of a hydroxyl group and the saturation of a double bond can have significant effects on a molecule's properties, including its binding affinity, selectivity, and pharmacokinetic profile. An SAR analysis would seek to understand how these specific changes in the Desloratadine scaffold impact its interaction with the H1 receptor. For instance, the hydroxyl group could form a new hydrogen bond with a residue in the binding pocket, potentially increasing affinity. Conversely, the increased flexibility from the saturated ring system might alter the optimal binding conformation. A study that screened derivatives of Desloratadine highlighted the importance of specific interactions, such as hydrogen bonds with residues like LEU157, in determining binding energy. imust.edu.cn

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between chemical structures and biological activity. patsnap.com A QSAR model for H1 receptor antagonists could be used to predict the activity of this compound based on its physicochemical properties and structural descriptors.

A summary of key parameters from a hypothetical SAR study on Desloratadine derivatives is presented below.

Table 2: Hypothetical SAR Data for Desloratadine Derivatives
Compound Modification Predicted Binding Energy (kcal/mol) Key Interaction
Desloratadine Parent Compound -8.2 Pi-cation with D107
Deslo1 Derivative 1 -8.6 H-bond with LEU157
This compound Hydroxylation & Saturation -7.9 (Predicted) Potential H-bond with Y431

Quantitative Structure-Activity Relationship (QSAR) for Pharmacological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a compound and its biological activity. tandfonline.com For H1-antihistamines, the class to which this compound belongs, QSAR studies are pivotal in predicting pharmacological effects and designing novel, more potent derivatives. nih.govtandfonline.com

The fundamental principle of QSAR is to correlate the physicochemical properties of a series of compounds, represented by numerical values called descriptors, with their known biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govtandfonline.com These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule and correlate them with its activity. tandfonline.com

In the context of H1-antihistamines, QSAR models have been successfully developed to understand the structural requirements for potent receptor antagonism. nih.govtandfonline.com These studies typically involve a "training set" of molecules with known H1 receptor binding affinities (often expressed as pKi values) to build the model, and a "test set" of different molecules to validate its predictive power. nih.gov

For instance, a typical 3D-QSAR study on H1-antihistamines might yield a CoMSIA model with strong predictive capability, as indicated by its statistical parameters. nih.govtandfonline.com The quality of a QSAR model is assessed by several statistical metrics:

r² (Coefficient of Determination): Indicates how well the model explains the variance in the observed activity. A value closer to 1.0 is desirable. tandfonline.com

q² or Q² (Cross-validated Coefficient of Determination): Measures the internal predictive ability of the model, often determined by the leave-one-out (LOO) method. tandfonline.comtandfonline.com

R²pred (Predictive R² for the test set): Measures the external predictive ability of the model on a set of compounds not used in its development. nih.gov

F-value: The F-test value indicates the statistical significance of the model. tandfonline.com

s (Standard Error of Estimate): Represents the deviation of the predicted values from the observed values. tandfonline.com

Table 1: Representative Statistical Results from a 3D-QSAR Study on H1-Antihistamines.
Modelq² (LOO)r² (ncv)R² (pred)F-valueStandard Error (s)Reference
CoMFA0.5800.998N/AN/AN/A tandfonline.comtandfonline.com
CoMSIA0.5250.8910.807N/AN/A nih.gov
Classical QSAR0.9450.908N/A25.7030.445 tandfonline.com

By analyzing the position of this compound within the established QSAR model for H1-antihistamines, its pharmacological effects can be predicted. The model's contour maps would reveal whether the 11-hydroxy group falls within a region where bulky, electro-negative, or hydrogen-bond donating substituents are favorable or unfavorable for activity. This information is crucial for rationally designing future antihistamines with improved efficacy. tandfonline.comtandfonline.com

Understanding the Impact of 11-Hydroxylation on Molecular Properties

The introduction of a hydroxyl (-OH) group at the 11-position of the Dihydro Desloratadine scaffold significantly alters its physicochemical properties. This chemical modification, known as hydroxylation, has profound effects on the molecule's polarity, solubility, and its ability to interact with biological targets and metabolizing enzymes.

Hydroxylation increases the polarity of the molecule. The oxygen atom in the hydroxyl group is highly electronegative, creating a dipole moment and making that region of the molecule more polar. This increased polarity directly impacts several key molecular descriptors that are critical for a drug's behavior. Research on N-hydroxyalkyl desloratadine analogues has demonstrated that the presence of an oxygen atom in the side chain is crucial for enhancing antihistamine activities. nih.gov

Key molecular properties affected by hydroxylation include:

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity (fat-solubility) of a compound. A lower logP indicates higher hydrophilicity (water-solubility). The addition of a hydroxyl group typically lowers the logP value.

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of drug transport properties. Hydroxylation increases the PSA.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (from its hydrogen) and a hydrogen bond acceptor (at its oxygen). This increases the potential for forming hydrogen bonds with water molecules (enhancing solubility) and with amino acid residues in the binding pocket of a target receptor, which can affect binding affinity.

Water Solubility: Increased polarity and hydrogen bonding capability generally lead to increased water solubility. hmdb.ca

Molecular dynamics simulations can further quantify these effects by calculating the interaction energies between the compound and its environment (e.g., water or a polymer carrier). vsu.ruvsu.ru The introduction of a hydroxyl group would be expected to increase the favorable interaction energy with polar solvents like water.

Table 2: Predicted Impact of 11-Hydroxylation on the Molecular Properties of Dihydro Desloratadine.
Molecular PropertyDesloratadine (Reference)This compound (Predicted Change)Rationale
logP~3.48 - 3.97LowerIncreased polarity from the -OH group.
Polar Surface Area (Ų)~24.92HigherContribution from the polar -OH group.
Hydrogen Bond Donors12Addition of the -OH group.
Hydrogen Bond Acceptors23Addition of the oxygen atom from the -OH group.
Water SolubilityLow (e.g., 0.004 g/L)HigherIncreased polarity and hydrogen bonding capacity.
Note: Reference values for Desloratadine are sourced from databases like PubChem and the Human Metabolome Database. hmdb.canih.gov The predicted changes for this compound are based on established chemical principles.

This modification is not just theoretical; it reflects a common metabolic pathway for many drugs. For desloratadine itself, metabolism to hydroxylated forms like 3-hydroxydesloratadine is a key transformation step in the body. nih.govdntb.gov.ua Understanding the impact of hydroxylation at the 11-position is therefore critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for enhanced or altered pharmacological activity.

Future Directions and Emerging Research Avenues for 11 Hydroxy Dihydro Desloratadine

Exploration of Undiscovered Metabolic Pathways or Enzymes

The biotransformation of Desloratadine (B1670295) is known to be complex, with significant inter-individual and species-dependent variations. The primary pathway to the major active metabolite, 3-hydroxydesloratadine (B129375), involves a unique sequential reaction of N-glucuronidation by UGT2B10, followed by hydroxylation by Cytochrome P450 2C8 (CYP2C8), and subsequent non-enzymatic deconjugation. nih.gov The existence of "poor metabolizer" phenotypes, where individuals show a decreased ability to form 3-hydroxydesloratadine, points towards the involvement of other, less characterized enzymatic pathways. nih.gov

Future research should focus on identifying these alternative or minor pathways that may lead to the formation of metabolites such as 11-Hydroxy Dihydro Desloratadine. Studies in animal models have revealed the formation of other hydroxylated metabolites, such as 5- and 6-hydroxydesloratadine, which are not the primary metabolites in humans. nih.gov This suggests the involvement of other CYP isozymes or entirely different enzyme families that have not yet been implicated in Desloratadine metabolism. Investigating a broader panel of recombinant human CYP and UDP-glucuronosyltransferase (UGT) enzymes with Desloratadine and its primary metabolites as substrates could uncover the specific enzymes responsible for forming this compound. Such studies may reveal that under specific genetic or physiological conditions, these minor pathways become more significant.

Enzyme FamilySpecific Enzymes InvestigatedRole in Desloratadine Metabolism
Cytochrome P450 (CYP)CYP2C8, CYP2D6, CYP2C19, CYP3A4Hydroxylation of Desloratadine and its intermediates. nih.govnih.gov
UDP-glucuronosyltransferase (UGT)UGT2B10, UGT1A4N-glucuronidation, a key step for subsequent hydroxylation by CYP2C8. nih.gov

Advanced Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of minor metabolites like this compound require sophisticated analytical techniques. While standard methods like High-Performance Liquid Chromatography (HPLC) coupled with UV detection have been used for routine analysis of Desloratadine, they often lack the sensitivity and specificity needed for novel metabolite discovery. researchgate.netrjptonline.org

Emerging research will increasingly rely on the application of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS. nih.gov These technologies provide highly accurate mass measurements, enabling the determination of elemental compositions and detailed fragmentation patterns (MS/MS) that are essential for distinguishing between isomers and elucidating precise molecular structures. Furthermore, other advanced spectroscopic techniques used for the characterization of the parent drug, Desloratadine, could be applied to its metabolites. researchgate.net These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous confirmation of the position of the hydroxyl group and the stereochemistry of the dihydro modification.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: To provide information on functional groups and molecular vibrations, confirming structural changes relative to the parent compound. researchgate.net

Powder X-ray Diffraction (PXRD): If the metabolite can be isolated in a crystalline form, PXRD can determine its solid-state structure. researchgate.net

The application of these advanced, often hyphenated, techniques will be indispensable for building a comprehensive library of all Desloratadine metabolites and their definitive structures.

Development of Novel Analytical Probes or Tracers

To accurately trace the formation and subsequent metabolic fate of this compound in complex biological systems, novel analytical tools are needed. A significant future direction is the chemical synthesis of this metabolite to serve as a reference standard. clearsynth.com Beyond this, the development of tracer compounds is a key research avenue.

Inspired by metabolic studies of other drugs, future research could involve the synthesis of isotopically labeled versions of this compound (e.g., using ¹³C, ¹⁴C, or ²H). nih.gov These stable or radioactive isotope-labeled compounds could be used in a variety of experiments:

In vitro metabolic studies: Using human liver microsomes or hepatocytes, these tracers would allow for the unambiguous tracking of any further metabolism of this compound, helping to determine if it is a terminal metabolite or an intermediate in a longer pathway.

In vivo studies: In animal models, labeled compounds would enable precise pharmacokinetic and tissue distribution studies, revealing where the metabolite accumulates and how it is eliminated.

Such probes are crucial for overcoming the analytical challenges posed by the low concentrations of minor metabolites and for differentiating them from a complex background of endogenous molecules.

Investigation of Stereoisomeric Effects on Metabolism and Activity

Desloratadine belongs to a class of compounds that are conformationally dynamic, rapidly interconverting between enantiomeric, helically chiral forms at room temperature. nih.gov Recent research on Desloratadine analogues has demonstrated that this chirality has significant biological consequences. By synthesizing and stabilizing specific enantiomers through N-oxidation, studies have shown that antihistamine activity can be enantiomer-dependent. nih.govnih.gov Computational docking studies have further supported these findings, illustrating that the histamine (B1213489) H1 receptor may preferentially bind to one enantiomeric form. nih.gov

The introduction of a hydroxyl group and the reduction of a double bond to form this compound creates at least two new chiral centers. This means the metabolite can exist as multiple, stable stereoisomers (enantiomers and diastereomers). A critical future direction is to:

Develop stereoselective synthetic methods to isolate or produce individual stereoisomers of this compound.

Investigate whether the metabolic enzymes involved in its formation or further breakdown are stereoselective.

Evaluate the pharmacological activity (e.g., H1 receptor antagonism) of each individual stereoisomer.

Integration of Multi-Omics Data for a Comprehensive Understanding

To move beyond a reductionist view and gain a systemic understanding of this compound, future research must embrace the integration of multi-omics data. nih.govnih.gov This approach combines data from different biological layers to build a comprehensive model of the metabolic network. For Desloratadine metabolism, this could involve:

Pharmacogenomics: Correlating genetic variations (polymorphisms) in key metabolic enzyme genes, such as CYP2C8 and UGT2B10, with observed metabolite profiles. nih.gov This would help explain the "poor metabolizer" phenotype and could identify genetic markers that predict the formation of minor metabolites.

Metabolomics: Using untargeted mass spectrometry to capture a global snapshot of all metabolites in a biological sample after Desloratadine administration, which can help to place this compound within the broader metabolic context.

Proteomics: Quantifying the expression levels of CYP, UGT, and other relevant enzymes in tissues like the liver to see how enzyme abundance correlates with metabolite formation.

Transcriptomics: Measuring the gene expression levels of these enzymes to understand regulatory changes in response to drug exposure.

By integrating these datasets, researchers can construct detailed pathway models, identify key regulatory hubs, and better predict how an individual's genetic makeup and physiological state might influence the metabolic fate of Desloratadine, including the formation of minor but potentially important metabolites like this compound. nih.gov

Q & A

Q. What analytical methods are recommended for detecting 11-Hydroxy Dihydro Desloratadine in pharmaceutical formulations?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are foundational methods. TLC uses ethyl acetate/n-butanol/ammonia/methanol (30:7:6:7) as the mobile phase, with densitometric peak analysis for quantification . GC-MS with electron impact ionization (EI) is employed for structural confirmation, particularly after stress testing (e.g., UV exposure or heating) . For quantification in complex matrices, reverse-phase HPLC with UV detection is standard, validated per ICH guidelines for linearity (3–0.05 µg/spot), LOD (21 ng), and LOQ (65 ng) .

Q. How is this compound synthesized, and what are its key structural features?

The compound is synthesized via controlled reduction of desloratadine, targeting the dihydroimidazo-pyridine moiety. Reduction reactions (e.g., catalytic hydrogenation) yield dihydro derivatives, while oxidation steps introduce hydroxy groups at the 11-position . Structural confirmation relies on LC-MS/MS and nuclear magnetic resonance (NMR) to verify the saturated cyclohexane ring and hydroxylation site .

Q. What receptor interactions characterize this compound’s pharmacological profile?

Like desloratadine, it acts as a histamine H₁ receptor antagonist (pA₂ = 7.4 ± 0.1) but may exhibit altered binding kinetics due to hydroxylation. Schild analysis using guinea pig ileum models confirms competitive antagonism, with parallel rightward shifts in acetylcholine concentration-response curves . Advanced studies should compare its affinity to parent compounds using radioligand displacement assays.

Advanced Research Questions

Q. How can multiway data analysis resolve spectral interference in quantifying this compound?

Parallel factor analysis (PARAFAC) decomposes three-dimensional pH-absorbance datasets (wavelength × pH × concentration) to isolate spectral and pH profiles of the compound from excipients. This method quantifies the drug in syrups and determines its acid dissociation constant (pKa) without costly instrumentation. Validation against UPLC shows <2% deviation in recovery rates .

Q. What strategies validate impurity profiling methods for this compound in toxicological studies?

A tiered approach is recommended:

  • Precision : Intraday RSD ≤1.5% via six replicate analyses.
  • Accuracy : 98–102% recovery using standard addition in spiked plasma.
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess retention time stability.
    LC-MS/MS with deuterated internal standards (e.g., desloratadine-d₅) enhances specificity for trace impurities (detection limit: 21 ng/spot) .

Q. How do conflicting pharmacokinetic data arise between in vitro and in vivo models, and how can they be reconciled?

Discrepancies often stem from metabolic differences (e.g., cytochrome P450-mediated hydroxylation). Use hepatic microsomal assays to quantify metabolite formation rates. Adjust for protein binding using equilibrium dialysis, and validate with crossover studies in rodents. Statistical analysis (ANOVA) identifies outliers due to enzyme polymorphism or matrix effects .

Q. What experimental design optimizes the transfer of analytical methods for this compound between labs?

Adopt a lifecycle approach:

  • Pre-transfer : Define target uncertainty (ATP) for precision (±1.5%) and accuracy (98–102%).
  • Transfer phase : Use Youden plots to assess inter-lab variability.
  • Post-transfer : Apply equivalence testing (e.g., two one-sided t-tests) with α=0.05. Include "worst-case" batches to stress-test robustness .

Q. How does hydroxylation at the 11-position affect the compound’s stability under accelerated aging conditions?

Hydroxylation increases polarity, reducing logP by ~0.5 units and enhancing aqueous solubility. However, it may destabilize the molecule under UV light or high humidity. Forced degradation studies (40°C/75% RH for 6 months) coupled with GC-MS identify major degradation pathways (e.g., oxidation to ketones or cleavage of the piperidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.